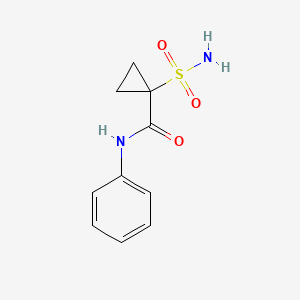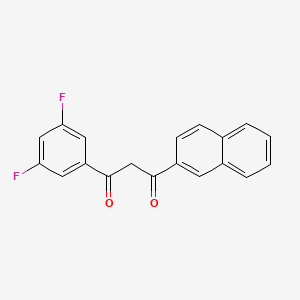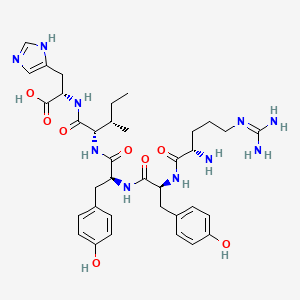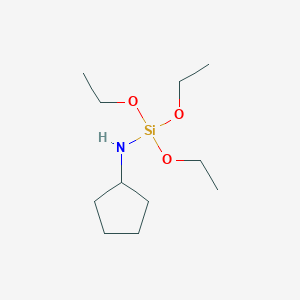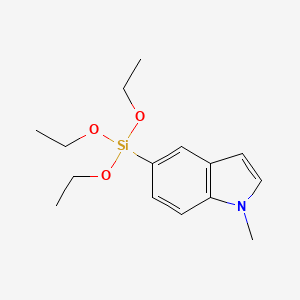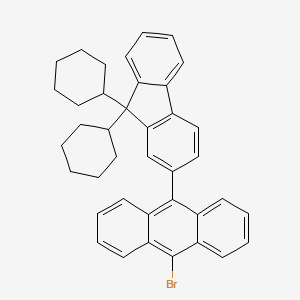
9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene is a complex organic compound that belongs to the class of brominated anthracenes This compound is characterized by the presence of a bromine atom at the 9th position of the anthracene ring and a 9,9-dicyclohexylfluorene moiety attached to the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene typically involves a multi-step processThe reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracenes, while coupling reactions can produce extended conjugated systems .
Wissenschaftliche Forschungsanwendungen
9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Material Science: Employed in the synthesis of novel materials with specific optical and electronic characteristics.
Chemical Sensors: Utilized in the development of sensors for detecting various chemical species.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene is primarily related to its ability to interact with various molecular targets. The bromine atom and the fluorene moiety play crucial roles in its reactivity and interaction with other molecules. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Bromo-10-(9,9-dimethyl-9H-fluoren-2-YL)anthracene
- 9-Bromo-10-(9,9-diphenyl-9H-fluoren-2-YL)anthracene
- 9-Bromo-10-(9,9-dihexyl-9H-fluoren-2-YL)anthracene
Uniqueness
9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene is unique due to the presence of the dicyclohexyl groups, which impart distinct steric and electronic properties. These groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not perform as well .
Eigenschaften
CAS-Nummer |
817642-17-4 |
|---|---|
Molekularformel |
C39H37Br |
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
9-bromo-10-(9,9-dicyclohexylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C39H37Br/c40-38-33-20-9-7-18-31(33)37(32-19-8-10-21-34(32)38)26-23-24-30-29-17-11-12-22-35(29)39(36(30)25-26,27-13-3-1-4-14-27)28-15-5-2-6-16-28/h7-12,17-25,27-28H,1-6,13-16H2 |
InChI-Schlüssel |
PLUAZLNUUJMATD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br)C8CCCCC8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)

![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)

